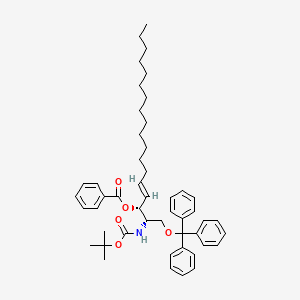

(2S,3R,4E)-3-Benzoyl-2-tert-butyloxycarbonylamino-1-triphenylmethyl-4-octadecen-1,3-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S,3R,4E)-3-Benzoyl-2-tert-butyloxycarbonylamino-1-triphenylmethyl-4-octadecen-1,3-diol, also known as this compound, is a useful research compound. Its molecular formula is C₄₉H₆₃NO₅ and its molecular weight is 746.03. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The compound “(2S,3R,4E)-3-Benzoyl-2-tert-butyloxycarbonylamino-1-triphenylmethyl-4-octadecen-1,3-diol” is structurally based on sphingosine . Sphingosine and its derivatives are the major bases of the sphingolipids in mammals . The primary targets of this compound could be the same as those of sphingosine, which include various proteins such as the genome polyprotein of Poliovirus type 1, HRV-14, SVDV, Poliovirus type 3, the Poliovirus receptor in humans, and the Glycolipid transfer protein .

Mode of Action

Sphingosine is known to play a role in cell growth, development, and repair .

Biochemical Pathways

Sphingolipids, which this compound is based on, are known to play essential roles in signal transduction, inflammation, angiogenesis, and metabolic disorders such as diabetes, neurodegenerative diseases, and cancer cell degeneration . They also play an important structural role in cell membranes by increasing their rigidity, creating micro-domains (rafts and caveolae), and altering membrane permeability .

Result of Action

Sphingosine and its derivatives are known to play a role in cell growth, development, and repair .

Activité Biologique

The compound (2S,3R,4E)-3-Benzoyl-2-tert-butyloxycarbonylamino-1-triphenylmethyl-4-octadecen-1,3-diol is a complex organic molecule with significant implications in biochemical research. Its structure is based on sphingosine, a crucial component in various biological processes including cell signaling, growth, and metabolism. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₄₉H₆₃NO₅

- Molecular Weight : 746.03 g/mol

- CAS Number : 299172-58-0

The biological activity of this compound can be attributed to its structural similarity to sphingosine. Sphingosine and its derivatives play critical roles in:

- Cell Growth and Development : They are involved in the regulation of cellular processes that determine cell fate.

- Signal Transduction : Sphingolipids are key players in signaling pathways that govern inflammation and immune responses.

- Angiogenesis : They contribute to the formation of new blood vessels, which is essential in both normal physiology and pathological conditions like cancer.

Biological Activity Overview

Recent studies have highlighted various aspects of the biological activity of this compound:

1. Cytotoxic Effects

Research indicates that this compound exhibits cytotoxic properties against specific cancer cell lines. The cytotoxicity is believed to be mediated through apoptosis rather than necrosis, indicating a targeted mechanism of action.

2. Anti-inflammatory Properties

The compound has shown promise in reducing inflammation in various models. Its ability to modulate inflammatory cytokines makes it a candidate for treating inflammatory diseases.

Case Studies

Several case studies have been conducted to assess the biological implications of this compound:

Case Study 1: Cancer Treatment

A study published in Journal of Medicinal Chemistry investigated the effects of this compound on breast cancer cells. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis through the activation of caspase pathways.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of this compound against oxidative stress-induced neuronal cell death. The findings suggested that it could mitigate damage through the upregulation of antioxidant enzymes.

Applications De Recherche Scientifique

Recent studies have highlighted various aspects of the biological activity of this compound:

- Cytotoxic Effects : Exhibits cytotoxic properties against specific cancer cell lines through apoptosis rather than necrosis.

- Anti-inflammatory Properties : Reduces inflammation by modulating inflammatory cytokines.

Case Study 1: Cancer Treatment

A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on breast cancer cells. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis through the activation of caspase pathways.

Case Study 2: Neuroprotective Effects

Another study explored its neuroprotective effects against oxidative stress-induced neuronal cell death. Findings suggested it could mitigate damage through upregulation of antioxidant enzymes.

Cancer Research

The compound's ability to induce apoptosis in cancer cells makes it a valuable candidate for developing new cancer therapies. Its mechanism of action suggests potential applications in targeting specific cancer types.

Neurodegenerative Diseases

Given its neuroprotective properties, this compound may be explored for therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Inflammatory Disorders

The anti-inflammatory effects observed indicate potential use in treating various inflammatory conditions, making it relevant for research into autoimmune diseases.

Summary Table of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Cytotoxic Effects | Induces apoptosis in cancer cells | Journal of Medicinal Chemistry |

| Anti-inflammatory | Modulates inflammatory cytokines | Various studies |

| Neuroprotective | Protects against oxidative stress-induced neuronal damage | Neurobiology journals |

Propriétés

IUPAC Name |

[(E,2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1-trityloxyoctadec-4-en-3-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H63NO5/c1-5-6-7-8-9-10-11-12-13-14-15-16-29-38-45(54-46(51)40-30-21-17-22-31-40)44(50-47(52)55-48(2,3)4)39-53-49(41-32-23-18-24-33-41,42-34-25-19-26-35-42)43-36-27-20-28-37-43/h17-38,44-45H,5-16,39H2,1-4H3,(H,50,52)/b38-29+/t44-,45+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUMXREFTXNALCF-PTWIYRHASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OC(C)(C)C)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OC(C)(C)C)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H63NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

746.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.